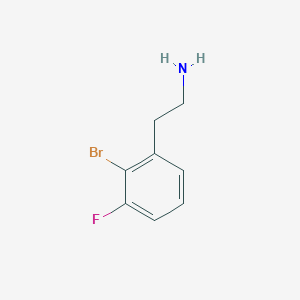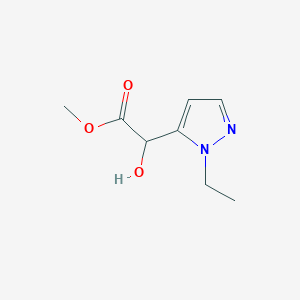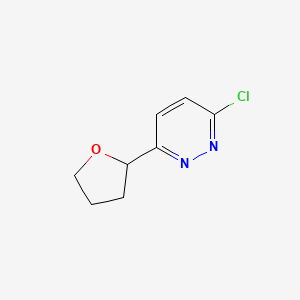
3-Chloro-6-(oxolan-2-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-(oxolan-2-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 3-position and an oxolan-2-yl group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(oxolan-2-yl)pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropyridazine with oxirane (ethylene oxide) under acidic or basic conditions to introduce the oxolan-2-yl group . The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
3-Chloro-6-(oxolan-2-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyridazine derivatives.
Cyclization Reactions: The oxolan-2-yl group can participate in cyclization reactions to form fused ring systems, which may enhance the compound’s biological activity.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or alkyl halides are commonly used in substitution reactions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
科学研究应用
作用机制
The mechanism of action of 3-Chloro-6-(oxolan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.
相似化合物的比较
Similar Compounds
3-Chloro-6-methoxypyridazine: Similar in structure but with a methoxy group instead of an oxolan-2-yl group.
6-(oxolan-2-yl)pyridazine-3-carboxylic acid: Contains a carboxylic acid group at the 3-position instead of a chlorine atom.
Uniqueness
3-Chloro-6-(oxolan-2-yl)pyridazine is unique due to the presence of both the chlorine atom and the oxolan-2-yl group, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and potential for forming diverse derivatives with various applications .
属性
分子式 |
C8H9ClN2O |
|---|---|
分子量 |
184.62 g/mol |
IUPAC 名称 |
3-chloro-6-(oxolan-2-yl)pyridazine |
InChI |
InChI=1S/C8H9ClN2O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h3-4,7H,1-2,5H2 |
InChI 键 |
IJOABQIQORVWKQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)C2=NN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


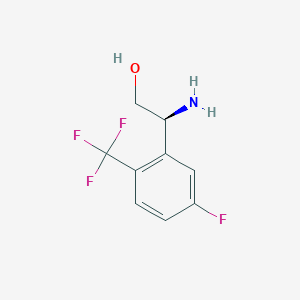
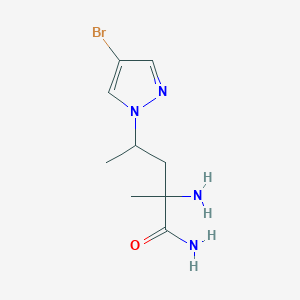
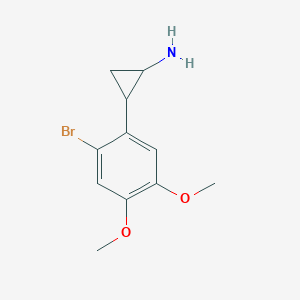
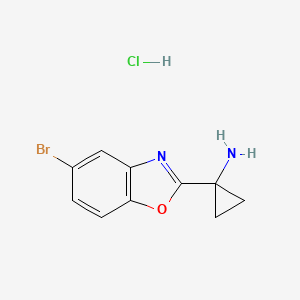
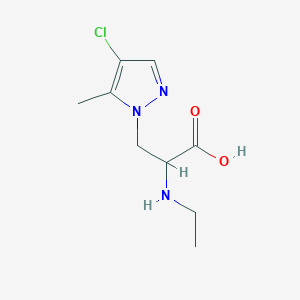
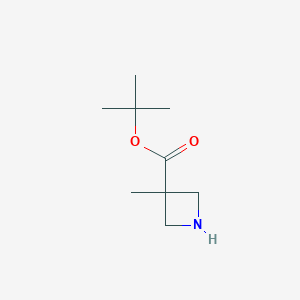
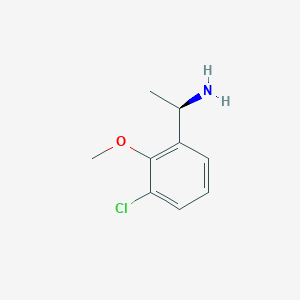
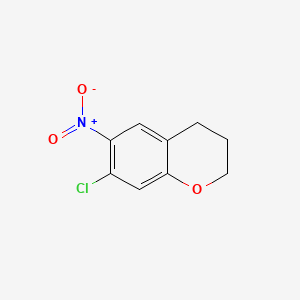
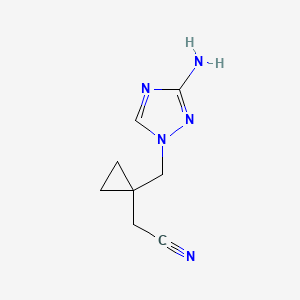
![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)
![2,6-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B13544951.png)
